molecular formula C21H23ClN4O4S B2609255 4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-20-4

4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2609255
CAS No.: 533869-20-4
M. Wt: 462.95
InChI Key: JQCCEOZOSDSBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, a scaffold recognized as a privileged structure in medicinal chemistry for developing antibacterial agents . This compound integrates a sulfonamide group, a moiety frequently associated with enzyme inhibitory activity, into the potent 1,3,4-oxadiazole backbone . Compounds within this structural class have demonstrated potent and broad-spectrum activity against clinically significant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) reported in the range of 0.06 to 0.25 µg/mL for specific analogs . Furthermore, related 1,3,4-oxadiazole derivatives have shown strong potential as inhibitors of specific enzymes. Research on similar molecules has revealed significant inhibitory effects against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isozymes, which are key targets in therapeutic areas such as neurodegenerative diseases and beyond . The mechanism of action for antibacterial N-(1,3,4-oxadiazol-2-yl)benzamides can be complex and multitargeted; studies suggest that depending on the specific substituents, they can interfere with menaquinone biosynthesis, disrupt bacterial membrane potential, induce iron starvation, and inhibit essential proteins such as DnaX and BirA . This compound is presented for research purposes to further investigate these and other potential biological pathways. Intended Use and Disclaimer: This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The information presented is based on the scientific profile of its structural class and is not a guarantee of specific properties or performance. Researchers should conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4S/c1-3-5-14-26(4-2)31(28,29)16-12-10-15(11-13-16)19(27)23-21-25-24-20(30-21)17-8-6-7-9-18(17)22/h6-13H,3-5,14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCCEOZOSDSBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinating agents like thionyl chloride or phosphorus pentachloride.

The benzamide core is then formed by coupling the oxadiazole intermediate with an appropriate benzoyl chloride derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids or sulfonamides.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfamoyl group would yield sulfonic acids, while nucleophilic substitution of the chlorophenyl group could result in various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C17H24N4O4SC_{17}H_{24}N_{4}O_{4}S and a molecular weight of approximately 412.5 g/mol. The structure includes a benzamide moiety linked to a sulfamoyl group and an oxadiazole ring, which may contribute to its biological activity.

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that compounds similar to 4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting potential as an antibiotic agent .
  • Anti-inflammatory Properties
    • The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Anticancer Activity
    • Preliminary studies suggest that this compound may possess anticancer properties. It has shown the ability to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators .
  • Study on Antimicrobial Efficacy
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several sulfamoyl compounds, including derivatives of this compound. Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria .
  • Investigation into Anti-inflammatory Mechanisms
    • A research article highlighted the anti-inflammatory potential of this compound through inhibition of NF-kB signaling pathways in macrophages, leading to reduced expression of inflammatory markers .
  • Evaluation of Anticancer Properties
    • In vitro tests conducted on human cancer cell lines revealed that the compound could significantly reduce cell viability and promote apoptosis via caspase activation pathways .

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and sulfamoyl group are likely involved in these interactions, contributing to the compound’s overall bioactivity. The exact pathways and molecular targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Antifungal Activity and Substituent Effects

Several 1,3,4-oxadiazole derivatives with sulfamoyl benzamide backbones demonstrate antifungal activity by targeting thioredoxin reductase (Trr1) in Candida albicans. Key comparisons include:

Compound Name Substituents (Oxadiazole/Sulfamoyl) Activity (MIC/IC50) Key Reference
LMM5 5-(4-Methoxyphenylmethyl)/Benzyl(methyl) Effective vs. C. albicans
LMM11 5-(Furan-2-yl)/Cyclohexyl(ethyl) Active antifungal
Target Compound (Hypothetical) 5-(2-Chlorophenyl)/Butyl(ethyl) Not reported
  • The butyl(ethyl)sulfamoyl group introduces bulkier alkyl chains compared to LMM11’s cyclohexyl(ethyl) moiety, which could influence binding pocket interactions in Trr1 .

Enzyme Inhibition and Structural Interactions

Sulfamoyl-containing oxadiazoles are also implicated in enzyme inhibition. For example:

  • Derivative 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) inhibits human carbonic anhydrase II (hCA II) via interactions with key amino acids like Thr200 and His94 .
  • Compound D30 (N6-methyl adenosine) and analogs in target alanine dehydrogenase (AlaDH), with oxadiazole derivatives acting as competitive inhibitors .

Hypothesized Mechanism for Target Compound :
The sulfamoyl group may coordinate with metal ions or polar residues in enzyme active sites, while the 2-chlorophenyl group could contribute to π-π stacking or hydrophobic interactions.

Physicochemical and Pharmacokinetic Comparisons

A comparison of calculated properties highlights critical differences:

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~488.6 ~3.3 9 11
LMM5 ~521.6 ~4.1 8 9
LMM11 ~447.5 ~3.8 7 8
Derivative 6a 369.4 2.1 8 7
  • Lipinski’s Rule Compliance : The target compound’s molecular weight (~488.6) and rotatable bonds (11) may challenge oral bioavailability, whereas smaller analogs like LMM11 and derivative 6a adhere more closely to drug-likeness criteria .

Biological Activity

The compound 4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule that has attracted attention due to its potential biological activities. This compound features a unique chemical structure that includes a benzamide core, an oxadiazole ring, and a chlorophenyl substituent, which may contribute to its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H23ClN4O4S
  • Molecular Weight : 442.95 g/mol

The presence of the sulfamoyl group and the chlorophenyl moiety is significant for its biological interactions, potentially enhancing its affinity for various molecular targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The oxadiazole ring and sulfamoyl group are likely critical in mediating these interactions. While specific pathways remain to be fully elucidated, preliminary studies suggest that the compound may modulate enzymatic activity through binding interactions.

Biological Activity Overview

Recent studies have explored the biological activity of similar compounds containing the oxadiazole moiety. For instance:

  • Antimicrobial Activity : Compounds with oxadiazole structures have shown promise against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves interference with essential cellular pathways necessary for bacterial growth and survival .
  • Antitumor Effects : Some benzamide derivatives have demonstrated antitumor properties through inhibition of specific kinases involved in cancer cell proliferation . The unique structure of this compound may provide similar benefits.

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceObserved EffectIC50/IC90 Values
Antitubercular Significant inhibition of M. tuberculosisIC50: 1.35 - 2.18 µM
Antitumor Inhibition of RET kinase activityIC50: Varies by compound
Antimicrobial Inhibition against Staphylococcus aureusMIC: 3.12 - 12.5 µg/mL

Case Studies

Several studies have investigated compounds structurally related to this compound:

  • Study on Antitubercular Agents : A series of novel benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among them, compounds exhibiting significant activity were noted for their low cytotoxicity to human cells while maintaining high efficacy against bacterial strains .
  • Evaluation of Antitumor Properties : Research on benzamide derivatives indicated promising results in inhibiting cancer cell proliferation through targeted kinase inhibition. The structural features similar to those in our compound were crucial for enhancing bioactivity .

Q & A

Q. What are the established synthetic routes for 4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃) .
  • Step 2 : Sulfamoylation of the benzamide moiety using butyl(ethyl)sulfamoyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 3 : Coupling the oxadiazole and sulfamoylbenzamide intermediates via nucleophilic substitution or amide bond formation .
    Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC.

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for analogous oxadiazole derivatives .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) validate functional groups .

Q. How is the compound’s stability assessed under experimental conditions?

  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (e.g., >200°C for similar sulfonamides) .
  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Sulfamoyl groups may hydrolyze under strongly acidic/basic conditions .
  • Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate antimicrobial or antitumor activity .
  • Sulfamoyl Group Modifications : Compare butyl(ethyl)sulfamoyl with methyl/aryl variants to enhance target binding (e.g., bacterial dihydropteroate synthase inhibition) .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with thiadiazole or triazole to improve metabolic stability .

Q. What computational strategies elucidate its mechanism of action?

  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina and PubChem 3D conformers .
  • MD Simulations : Analyze stability of ligand-protein complexes (e.g., >50 ns trajectories) to identify critical binding residues .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for predictive optimization .

Q. How can contradictory biological data (e.g., variable IC₅₀ values) be resolved?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Target Validation : Employ CRISPR knockouts or siRNA to confirm specificity for suspected pathways .

Q. What analytical methods quantify the compound in complex matrices (e.g., serum)?

  • LC-MS/MS : MRM mode with deuterated internal standards for sensitivity (LOQ < 1 ng/mL) .
  • Microscopy : Fluorescent labeling (e.g., BODIPY tags) to track cellular uptake and sublocalization .
  • SPR Biosensing : Real-time monitoring of binding kinetics to immobilized targets .

Methodological Considerations

Q. How are crystallographic datasets used to resolve structural ambiguities?

  • Single-Crystal X-ray Diffraction : Refine bond lengths/angles (e.g., C–S bond ≈1.75 Å in sulfamoyl groups) and confirm stereochemistry .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing efficiency .

Q. What protocols mitigate toxicity in in vivo studies?

  • Acute Toxicity Screening : Dose escalation in rodent models (OECD 423) to determine LD₅₀ .
  • Metabolic Profiling : Identify and block reactive metabolites (e.g., epoxides) via CYP450 inhibition .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to reduce systemic exposure and enhance tumor targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.